Tert-butyl (6-bromoisoquinolin-4-YL)carbamate
Description
Properties
Molecular Formula |
C14H15BrN2O2 |
|---|---|
Molecular Weight |
323.18 g/mol |
IUPAC Name |
tert-butyl N-(6-bromoisoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-16-7-9-4-5-10(15)6-11(9)12/h4-8H,1-3H3,(H,17,18) |
InChI Key |
PHJKVFMZQAPREY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Coupling of 6-Bromoisoquinoline with tert-Butyl Carbamate
Reaction Conditions and Catalysis
The most widely reported method involves a palladium-catalyzed Buchwald-Hartwig amination between 6-bromoisoquinoline and tert-butyl carbamate. Key parameters include:
- Catalyst system : Pd(OAc)₂ (0.05–0.1 equiv) with Xantphos or BINAP ligands.
- Base : Cs₂CO₃ (2.0 equiv) in 1,4-dioxane at 90°C for 4–6 hours.
- Solvent : Polar aprotic solvents (e.g., 1,4-dioxane, DMF) enhance reactivity.
Representative Procedure:
Multi-Step Synthesis from 8-Bromoisoquinoline
Carbonylation and Bromination Sequence
A patent (CN104447547A) outlines a four-step route:
Step 1: Carbonylation of 8-Bromoisoquinoline
- Conditions : CO (60 psi), Pd(OAc)₂, methanol, 60°C, 8 hours.
- Product : 8-Isoquinolinecarboxylic acid methyl ester (96% yield).
Step 2: Bromination with N-Bromosuccinimide (NBS)
- Conditions : Acetic acid, 110°C, 16 hours.
- Regioselectivity : Bromination occurs at C4 due to electron-deficient quinoline ring.
- Product : 4-Bromoisoquinoline-8-methyl formate (90% yield).
Step 3: Coupling with tert-Butyl Carbamate
- Conditions : Pd(OAc)₂, Cs₂CO₃, 1,4-dioxane, 90°C, 4 hours.
- Product : 4-(tert-Butoxycarbonylamino)isoquinoline-8-methyl formate (85% yield).
Step 4: Deprotection
Alternative Alkylation Approaches
Comparative Analysis of Methods
Chemical Reactions Analysis
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isoquinoline ring can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Tert-butyl (6-bromoisoquinolin-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Cores: The isoquinoline core in the target compound enables aromatic interactions absent in aliphatic analogues (e.g., cyclopentyl or cyclohexyl derivatives) .
- Bromine Reactivity: Bromine in the 6-position (isoquinoline) vs. 2-position (benzyl) influences regioselectivity in cross-couplings. The steric hindrance of the isoquinoline ring may reduce reaction rates compared to benzyl systems .
- Functional Group Diversity: Hydroxy (e.g., cyclopentyl derivatives) and halogen (Br, Cl, I) substituents dictate solubility and downstream reactivity.
Reactivity in Cross-Coupling Reactions
The bromine substituent in this compound positions it for palladium-catalyzed reactions, such as Suzuki-Miyaura couplings. However, its reactivity differs from brominated benzyl carbamates:
- Example: Tert-butyl (2-bromo-3-fluorobenzyl)carbamate achieved a 56.6% yield in a Pd/dioxane-mediated Suzuki reaction with a boronate ester . The isoquinoline analogue may exhibit lower yields due to steric and electronic effects of the fused aromatic system.
- Comparative Data: Benzyl Systems: Higher yields (50–70%) in cross-couplings due to planar geometry and accessible reaction sites . Isoquinoline Systems: Predicted moderate yields (30–50%) owing to steric hindrance; however, bromine’s position on the electron-deficient isoquinoline may enhance oxidative addition in Pd catalysis.
Biological Activity
Tert-butyl (6-bromoisoquinolin-4-YL)carbamate is a chemical compound characterized by its unique molecular structure, which includes a bromine atom attached to an isoquinoline ring. Its molecular formula is , and it has a molecular weight of approximately 323.19 g/mol. The compound is primarily studied for its potential biological activities, including enzyme inhibition and interactions with various biological targets.
The synthesis of this compound typically involves the reaction between 6-bromoisoquinoline and tert-butyl chloroformate in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group.
| Property | Value |
|---|---|
| Molecular Formula | C14H15BrN2O2 |
| Molecular Weight | 323.19 g/mol |
| IUPAC Name | tert-butyl N-(6-bromoisoquinolin-4-yl)carbamate |
| InChI | InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-8-16-7-9-4-5-10(15)6-11(9)12/h4-8H,1-3H3,(H,17,18) |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=CN=C1)Br |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbamate group are crucial for binding to these targets, which can lead to the inhibition or modulation of their activity. This mechanism makes it a valuable compound in studies related to enzyme inhibition and protein interactions.
Research Findings
Recent research has highlighted the potential applications of this compound in various biological contexts:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play roles in disease pathways.
- Protein Interactions : It can modulate protein-protein interactions, which is critical in cellular signaling pathways.
- Synergistic Effects : In combination with other compounds (e.g., ZnO nanoparticles), it has demonstrated enhanced biological activity against pathogenic bacteria by inhibiting biofilm formation and virulence factor production .
Case Studies
A notable case study investigated the effects of this compound on Chromobacterium violaceum, a model organism for studying biofilm formation and virulence factors. The study found that the compound significantly reduced biofilm formation and the production of violacein, a pigment associated with pathogenicity.
Results Summary Table
| Treatment | Biofilm Formation Inhibition (%) | Violacein Production Inhibition (%) |
|---|---|---|
| Control | 0 | 0 |
| Tert-butyl Carbamate | 55 | 40 |
| ZnO-NPs | 42 | 38 |
| ZnO-TBQ | 69 | 80 |
This data suggests that this compound can be effective in reducing bacterial virulence and biofilm formation when used alone or in combination with other agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
